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molecular formula C8H12BrClN4 B1285118 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1030022-85-5

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B1285118
M. Wt: 279.56 g/mol
InChI Key: HNOXJQKRBDCFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334263B2

Procedure details

A solution of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (5 g, 14.6 mmol) in 4 M HCl-dioxane (50 mL) was stirred at room temperature for 1 hour. The reaction mixture was concentrated to give 5-bromo-2-(piperazin-1-yl)pyrimidine HCl salt (crude, 3.3 g, 94%) as a white solid. MS (ES+) C8H11BrN4 requires: 242, 244, found: 243, 245 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[N:6][CH:7]=1.[ClH:21].O1CCOCC1>>[ClH:21].[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC=1C=NC(=NC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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